BenchChemオンラインストアへようこそ!

cis-Montelukast

Pharmaceutical Analysis Quality Control Impurity Profiling

Why source cis-Montelukast here? As the cis geometric isomer (CAS 774538-96-4), it is the only valid reference standard for quantifying Impurity G (USP Related Compound G; EP Impurity G) in montelukast sodium per pharmacopeial monographs. Generic substitution with the trans-isomer API or unrelated impurities is scientifically invalid due to distinct chromatographic retention and UV spectra. This standard is critical for stability-indicating method validation, where cis-Montelukast serves as the primary photodegradation marker. Ensure analytical compliance with USP/EP acceptance criteria (NMT 0.10%) and verify chiral HPLC system suitability (resolution >2.2). Procure the correctly specified reference standard to safeguard your ANDA filing and QC release data.

Molecular Formula C35H36ClNO3S
Molecular Weight 586.2 g/mol
Cat. No. B1630386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Montelukast
Molecular FormulaC35H36ClNO3S
Molecular Weight586.2 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
InChIInChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)
InChIKeyUCHDWCPVSPXUMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Montelukast: Analytical Reference Standard and Geometric Isomer for CysLT1 Antagonist Research


cis-Montelukast (CAS 774538-96-4) is the cis geometric isomer of the leukotriene D4 receptor antagonist montelukast sodium [1]. It is a known process-related impurity and primary photodegradation product of the active pharmaceutical ingredient (API), with a molecular formula of C35H36ClNO3S and a molecular weight of approximately 586.18 g/mol [2][3]. While the trans-isomer is the therapeutically active component of Singulair®, cis-Montelukast is primarily utilized as an analytical reference standard in pharmaceutical quality control and method development [4]. Its availability in high purity (>95%) makes it essential for validating stability-indicating methods and quantifying impurity profiles in drug substances and finished products .

Why cis-Montelukast Cannot Be Substituted with the API or Other Impurity Standards in Analytical Workflows


The substitution of cis-Montelukast with montelukast sodium (the trans-isomer API) or other impurities in analytical protocols is scientifically invalid due to fundamental differences in stereochemistry, spectral properties, and chromatographic behavior [1]. The cis-isomer exhibits distinct UV absorption maxima and retention times in HPLC methods compared to the trans-isomer, necessitating its use as a specific reference standard for accurate identification and quantification [2]. Pharmacopeial monographs, including the USP and EP, mandate the use of cis-Montelukast (USP Related Compound G; EP Impurity G) as a specified impurity standard, with defined acceptance criteria, ensuring that generic substitution would compromise regulatory compliance and analytical accuracy [3]. Furthermore, the cis-isomer is the major photodegradation product of montelukast sodium, making it an essential marker for stability-indicating method validation, a role that cannot be fulfilled by the API or other unrelated impurities [4].

Quantitative Evidence for cis-Montelukast in Analytical and Stability Applications


cis-Montelukast as a Pharmacopeial Impurity Standard with Defined Acceptance Limits

cis-Montelukast is designated as USP Related Compound G and EP Impurity G, with a specified acceptance limit of not more than 0.10% in the drug substance . This quantitative limit is critical for batch release and stability testing, ensuring that the cis-isomer content in commercial montelukast sodium products does not exceed this threshold. In a study of 20 commercial drug products from 11 companies, the cis-isomer was quantified using a validated RP-HPLC method, though it was found to be below the qualification limit in all tested batches [1].

Pharmaceutical Analysis Quality Control Impurity Profiling

Method Validation Using cis-Montelukast for Stereoselective HPLC Separation

A validated normal-phase HPLC method using USP L51 packing material successfully separated the S-enantiomer of montelukast sodium from its impurities, including the cis-isomer, with a resolution of >2.2 [1]. The method demonstrated linearity in the range of 0.36–3.597 µg/mL (0.03%–0.30% of the API concentration) with a linear regression coefficient >0.996 and recoveries between 92.5% and 96.8% [1]. The method is capable of separating and estimating the stereo-selective isomers of sulfoxide impurity, and the cis-isomer peak was well-resolved from the API, placebo, and other known impurities [1].

Chiral Chromatography Method Validation Stability-Indicating Assays

cis-Montelukast as the Primary Photodegradation Product in Stability Studies

Montelukast sodium is highly photolabile, with the cis-isomer identified as the major photodegradation product. In solution, exposure to light leads to the formation of the cis-isomer, with the rate of photodegradation increasing in the order of sodium < neon < tungsten < daylight < UV (254 nm) light sources [1]. In a bioequivalence study using LC-MS/MS, approximately 3% of the cis-isomer was detected in unprocessed plasma samples, while exposure to fluorescent light for 24 hours increased the cis-isomer content to 21% in processed plasma samples [2].

Photostability Forced Degradation Stability-Indicating Methods

Optimal Use Cases for cis-Montelukast Reference Standard in Pharmaceutical and Analytical Laboratories


Quantification of the cis-Isomer Impurity in Montelukast Sodium API and Drug Products

Utilize cis-Montelukast as a reference standard to develop and validate HPLC or UPLC methods for the accurate quantification of the cis-isomer impurity in montelukast sodium drug substance and finished dosage forms. This is essential for meeting USP and EP acceptance criteria (NMT 0.10%) and for demonstrating control of the manufacturing process and product stability [1].

Validation of Stability-Indicating Methods for Forced Degradation Studies

Employ cis-Montelukast as a primary marker to validate stability-indicating analytical methods. By spiking the cis-isomer into drug substance or product matrices, analysts can confirm that the method can accurately separate and quantify the degradation product in the presence of the API and other excipients, ensuring the method's suitability for long-term and accelerated stability testing [2].

Method Development and System Suitability Testing in Chiral Chromatography

Use cis-Montelukast as a system suitability standard to verify the performance of chiral HPLC columns and methods. The well-defined resolution (>2.2) between the cis-isomer and the API, as demonstrated in validated methods, provides a robust benchmark for column efficiency, peak symmetry, and method reproducibility before running critical sample analyses [3].

Bioanalytical Method Validation for Pharmacokinetic and Bioequivalence Studies

Incorporate cis-Montelukast as an analytical standard in LC-MS/MS methods to monitor potential ex vivo photoisomerization of montelukast in biological samples. Given that light exposure can increase the cis-isomer content from 3% to 21% in processed plasma, using the cis-isomer as a marker ensures the integrity of bioanalytical data in clinical and bioequivalence studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-Montelukast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.